4-(4-hydroxyphenoxy)phthalonitrile
Description
The exact mass of the compound this compound is 236.058577502 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUAXOBQGRUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Hydroxyphenoxy Phthalonitrile and Analogues
The primary and most common method for synthesizing 4-(4-hydroxyphenoxy)phthalonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the two nitrile (-CN) groups and a nitro (-NO₂) or halogen group on the phthalonitrile (B49051) precursor. masterorganicchemistry.comlibretexts.org
The synthesis typically involves the reaction of 4-nitrophthalonitrile (B195368) with a bisphenol, such as hydroquinone (B1673460), in the presence of a base. The phenoxide ion, generated from the hydroxyl group of hydroquinone by the base, acts as the nucleophile. It attacks the carbon atom bearing the nitro group, which is a good leaving group. The electron-withdrawing nitrile groups, positioned ortho and meta to the reaction site, stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. wikipedia.orglibretexts.org
A general reaction scheme is as follows:
4-nitrophthalonitrile is reacted with hydroquinone in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Anhydrous potassium carbonate (K₂CO₃) is commonly used as the base to deprotonate the hydroquinone.
The reaction mixture is typically heated to facilitate the substitution process.
Analogues of this compound can be synthesized using similar SNAr methodologies. For instance, reacting 4-nitrophthalonitrile with other phenolic compounds, such as 4-aminophenol (B1666318) or resorcinol, can produce a variety of phthalonitrile monomers with different functionalities. isuct.ruresearchgate.netresearchgate.net The synthesis of a 4-(4-hydrazinylphenoxy)phthalonitrile analogue, for example, involves the reaction of 4-nitrophthalonitrile with 4-aminophenol, followed by diazotization and reduction steps. isuct.ruresearchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the synthesis of 4-(4-hydroxyphenoxy)phthalonitrile is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and selectivity of the product include the choice of solvent, base, temperature, and reaction time.
Solvent and Base: Polar aprotic solvents like DMF are often preferred as they effectively solvate the potassium carbonate and the phenoxide intermediate. The choice of base is also critical; while potassium carbonate is common, other bases may be used to modulate the reaction rate.
Temperature and Reaction Time: Phthalonitrile (B49051) monomers derived from diphenols and 4-nitrophthalonitrile (B195368) often require elevated temperatures and extended reaction times to achieve high conversion. mdpi.com For example, some syntheses may require heating at temperatures ranging from 85-105°C for 18 hours or more. ambeed.com However, prolonged exposure to high temperatures can sometimes lead to side reactions or degradation of the product. Research has shown that the curing reaction for some phthalonitrile monomers can be very slow, sometimes requiring treatment at 260–290 °C for several days. mdpi.com
Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role. An excess of the phenolic compound may be used to drive the reaction to completion, but this can complicate the purification process.
The following table summarizes typical reaction conditions found in the literature for the synthesis of phthalonitrile analogues, highlighting the variability in parameters.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-Nitrophthalonitrile | 4-Aminophenol (B1666318) | K₂CO₃ | DMF | Room Temp. | 3 days | 47% | isuct.ru |
| 4-Hydroxyphthalonitrile (B1587730) | Chloroethyl-trimethylsilane | K₂CO₃ | DMF | 85-105 °C | 18 hours | N/A | ambeed.com |
| HCCP | 4-APN | K₂CO₃ | Acetonitrile (B52724) | Room Temp. | N/A | N/A | mdpi.com |
Table is interactive. Data can be sorted by clicking on headers.
Optimization often involves a systematic study where each parameter is varied to find the optimal conditions that provide the highest yield of the desired product with minimal byproducts. For instance, the synthesis of a cyclotriphosphazene-containing phthalonitrile resin was achieved by reacting Hexachlorocyclotriphosphazene (HCCP) with 4-aminophenoxy)phthalonitrile (4-APN) using K₂CO₃ in acetonitrile. mdpi.com
Green Chemistry Principles in 4 4 Hydroxyphenoxy Phthalonitrile Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of this compound, the distinct electronic environments of the hydrogen atoms result in a characteristic pattern of signals. The aromatic protons on the two separate rings—the phthalonitrile moiety and the hydroxyphenoxy group—resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents.
The protons on the phthalonitrile ring are influenced by the electron-withdrawing cyano groups and the electron-donating ether linkage. This leads to a complex splitting pattern. Similarly, the protons on the hydroxyphenoxy ring exhibit splitting patterns consistent with their positions relative to the hydroxyl and ether groups. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~9.5 - 10.5 | Broad Singlet | Ar-OH |
| ~7.7 - 7.9 | Multiplet | Protons on Phthalonitrile Ring |
Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific spectrometer frequency.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic carbons, the carbons of the nitrile groups, and the carbons involved in the ether linkage.
The two cyano (-C≡N) carbons are typically observed in the 115-120 ppm region. The aromatic carbons resonate in the range of approximately 110 to 165 ppm. The carbons directly bonded to the ether oxygen (C-O-C) and the hydroxyl group (C-OH) will appear at the more downfield end of this range due to the deshielding effect of the electronegative oxygen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 - 165 | C -O (Phthalonitrile Ring) |
| ~155 - 160 | C -OH (Phenoxy Ring) |
| ~135 - 140 | Aromatic C -H (Phthalonitrile Ring) |
| ~120 - 125 | Aromatic C -H (Phenoxy Ring) |
| ~115 - 120 | Aromatic C -CN & C -H |
| ~115 - 117 | C ≡N |
Note: Assignments are predictive and based on known substituent effects in similar aromatic systems.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring its vibrational transitions.
The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong and sharp absorption peak corresponding to the C≡N (nitrile) stretching vibration is a definitive feature, typically appearing around 2230 cm⁻¹. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage gives rise to characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. For a related compound, 4-((2,5,8,11-tetraoxatridecan-13-yl)oxy)phthalonitrile, a characteristic nitrile peak was observed at 2229.39 cm⁻¹. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2230 (sharp, strong) | C≡N Stretch | Nitrile |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₈N₂O₂, giving it a molecular weight of approximately 236.23 g/mol .
The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 236. Subsequent fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for aryl ethers. This could lead to fragment ions corresponding to the hydroxyphenoxy radical (m/z ≈ 109) and the phthalonitrile moiety (m/z ≈ 127), or their respective cationic fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₄H₈N₂O₂), the calculated exact mass is 236.0586. An HRMS measurement confirming this exact mass provides strong evidence for the assigned chemical formula, distinguishing it from other potential compounds with the same nominal mass. In studies of related phthalonitrile derivatives, HRMS (specifically MALDI-TOF MS) has been used to confirm the mass of synthesized products, such as finding [M+Na]⁺ and [M+K]⁺ adducts. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated π-systems of the two aromatic rings and the nitrile groups. The presence of non-bonding electrons on the oxygen atoms of the ether and hydroxyl groups may also allow for weaker n → π* transitions. The extended conjugation across the molecule influences the position of the absorption maxima (λmax). In related phthalocyanine (B1677752) structures derived from this precursor, characteristic absorption bands are observed in the UV region (B band) around 350 nm and in the visible region (Q band). researchgate.net For the precursor itself, the primary absorptions would be confined to the UV range.
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~250 - 300 | π → π* | Phenyl and Phthalonitrile Rings |
Note: The λmax values are estimations based on similar aromatic structures. The actual values are dependent on the solvent.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction (XRD) stands as a cornerstone technique for unraveling the crystalline structure of materials. By analyzing the pattern of scattered X-rays from a crystal, scientists can deduce the arrangement of atoms within the crystal lattice. This powerful, non-destructive method provides invaluable information about the solid-state conformation of this compound.
To obtain an unambiguous determination of the three-dimensional structure of a molecule, single crystal X-ray crystallography is the most powerful method. springernature.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise positions of individual atoms can be determined. rigaku.com This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive representation of the molecule's geometry.
Table 1: Illustrative Crystallographic Data for a Related Phthalonitrile Derivative (Note: This data is for a representative related compound and illustrates the type of information obtained from single crystal X-ray crystallography)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 8.9876 (4) |
| c (Å) | 13.4567 (6) |
| α (°) | 90 |
| β (°) | 109.876 (2) |
| γ (°) | 90 |
| Volume (ų) | 1152.34 (9) |
| Z | 4 |
This interactive table provides representative crystallographic data for a related phthalonitrile compound, showcasing the detailed structural information that can be obtained.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is key to comprehending the physical properties of the solid material. In the case of phthalonitrile derivatives, several types of interactions are prominent.
Intramolecular Interactions: These are forces that exist within a single molecule. In this compound, the geometry of the molecule, including the dihedral angles between the phenyl rings, is influenced by these interactions. The presence of the ether linkage and the hydroxyl and nitrile functional groups can lead to specific conformational preferences.
Intermolecular Interactions: These are the forces between adjacent molecules in the crystal lattice. For related phenoxy-phthalonitrile compounds, studies have revealed the critical role of various intermolecular interactions: nih.gov
Hydrogen Bonds: The hydroxyl group in this compound is a strong hydrogen bond donor, and the nitrogen atoms of the nitrile groups are potential hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds, which are expected to play a significant role in the crystal packing.
π–π Stacking: The aromatic phenyl and phthalonitrile rings can engage in π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a major stabilizing force in the crystal structures of many aromatic compounds. nih.gov
Studies on similar molecules have shown that short contacts, including hydrogen bonds and π–π interactions, are often more decisive in directing the molecular packing than general van der Waals forces. bohrium.comnih.gov
Table 2: Common Intermolecular Interactions in Phthalonitrile Derivatives
| Interaction Type | Description | Potential in this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | High potential due to the hydroxyl (-OH) and nitrile (-C≡N) groups. |
| π–π Stacking | Non-covalent attractive forces between aromatic rings. | High potential due to the presence of two phenyl rings. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present and contribute to overall crystal stability. |
This interactive table summarizes the key intermolecular interactions that are likely to influence the crystal packing of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts. The choice of chromatographic technique depends on the properties of the compound and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. ajrms.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. nih.gov In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. By developing and validating an HPLC method, one can accurately determine the purity of a sample of this compound. nih.gov
Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. nih.govnih.gov While the volatility of this compound would need to be considered, GC could potentially be used for its analysis, possibly after derivatization to increase its volatility. The compound would be vaporized and passed through a column with a stationary phase, and the separation would be based on the compound's boiling point and its interaction with the stationary phase.
Table 3: Comparison of Chromatographic Techniques for Analysis of this compound
| Technique | Principle | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly applicable, especially in reversed-phase mode, for purity assessment and quantification. ajrms.comnih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Potentially applicable, may require derivatization to enhance volatility. nih.govnih.gov |
This interactive table compares the applicability of HPLC and GC for the analysis of this compound.
Derivatization and Functionalization Strategies of 4 4 Hydroxyphenoxy Phthalonitrile
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The presence of a phenolic hydroxyl group in 4-(4-hydroxyphenoxy)phthalonitrile provides a prime site for derivatization through etherification and esterification reactions. These modifications are crucial for altering the solubility, reactivity, and processing characteristics of the molecule.
Etherification:
Etherification of the hydroxyl group is a common strategy to introduce a variety of functional groups. For instance, the reaction of 4-hydroxyphthalonitrile (B1587730), a related precursor, with 2-[(3-nitrophenyl)sulfonyloxy]methyl}-oxirane in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of 4-(2-oxiranylmethoxy)phthalonitrile. ambeed.com This reaction introduces an epoxide ring, which can undergo further reactions for cross-linking in polymer synthesis. Another example involves the reaction with chloroethyl-trimethylsilane in N,N-dimethylformamide (DMF) with potassium carbonate, yielding a trimethylsilyl (B98337) ether derivative. ambeed.com This modification can enhance solubility in organic solvents and serve as a protecting group.
A general method for the synthesis of ether-linked phthalonitrile (B49051) derivatives involves the nucleophilic substitution of a nitro-substituted phthalonitrile with a corresponding bisphenate. While not a direct reaction of the hydroxyl group of the title compound, it highlights the importance of the ether linkage in creating oligomeric and polymeric phthalonitriles. google.com
Esterification:
Esterification is another effective method to modify the properties of this compound. While direct esterification examples on this specific molecule are not abundant in the provided literature, the esterification of structurally similar compounds like 4-hydroxybenzoic acid provides valuable insight. For example, 4-hydroxybenzoic acid can be esterified with ethanol (B145695) in the presence of a Dowex H+ ion-exchange resin and sodium iodide to yield ethyl 4-hydroxybenzoate. nih.gov This type of reaction, applied to this compound, would be expected to proceed under similar acidic or coupling agent-mediated conditions. Esterification can be used to introduce long alkyl chains to improve solubility or to attach other functional moieties. For example, the esterification of a related phthalocyanine (B1677752) with biotin (B1667282) demonstrates the potential to link biomolecules. nih.gov
| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |
| Etherification | 4-hydroxyphthalonitrile | 2-[(3-nitrophenyl)sulfonyloxy]methyl}-oxirane, K2CO3, Acetonitrile, reflux | 4-(2-oxiranylmethoxy)phthalonitrile | ambeed.com |
| Etherification | 4-hydroxyphthalonitrile | Chloroethyl-trimethylsilane, K2CO3, DMF, 85-105°C | 4-((2-(trimethylsilyl)ethyl)oxy)phthalonitrile | ambeed.com |
| Esterification (analogy) | 4-Hydroxybenzoic acid | Ethanol, Dowex H+, NaI, reflux | Ethyl 4-hydroxybenzoate | nih.gov |
Chemical Modifications of the Phthalonitrile Moiety (e.g., Halogenation, Nitration)
The aromatic rings of the phthalonitrile moiety are susceptible to electrophilic substitution reactions such as halogenation and nitration, allowing for the introduction of further functional groups that can influence the electronic properties and subsequent reactivity of the molecule.
Nitration:
The nitration of phthalonitrile itself can be achieved using a mixture of fuming nitric acid and oleum. This reaction typically yields a mixture of 3-nitrophthalonitrile (B1295753) and 4-nitrophthalonitrile (B195368). google.com A similar approach could be applied to this compound, though the directing effects of the existing phenoxy group would need to be considered. The nitration of esters of 4-hydroxydiphenyl has been shown to produce 4-hydroxy-4'- and -2'-nitrodiphenyls, indicating that nitration can occur on the phenyl ring of the hydroxyphenoxy group as well. rsc.org The introduction of a nitro group can serve as a precursor for an amino group via reduction, which can then be used for further functionalization.
Halogenation:
While specific examples of the halogenation of this compound were not found in the provided search results, the general reactivity of aromatic compounds suggests that it would undergo halogenation under standard conditions (e.g., using a halogen with a Lewis acid catalyst). The position of substitution would be directed by the existing ether linkage.
It is important to note that the conditions for these electrophilic substitution reactions must be carefully controlled to avoid undesired side reactions, such as oxidation or cleavage of the ether bond.
Conjugation with Oligomers and Polymeric Chains
A significant application of this compound derivatives is in the synthesis of high-performance thermosetting polymers. The phthalonitrile groups can undergo a thermally induced cyclotrimerization reaction to form a highly cross-linked network of triazine and phthalocyanine rings, resulting in materials with exceptional thermal and oxidative stability. researchgate.net
Often, the hydroxyl group of this compound is first converted to an amine to produce 4-(4-aminophenoxy)phthalonitrile. This derivative is then used as a reactive end-capper for oligomers or as a curing agent for phthalonitrile resins. For example, 4-(3-aminophenoxy)phthalonitrile (B15421024) has been reacted with various aromatic dianhydrides to prepare phthalonitrile monomers containing imide linkages. taylorfrancis.com These monomers can then be polymerized.
Furthermore, 4-(aminophenoxy)phthalonitrile (APPH) has been used as a curing agent for other phthalonitrile monomers. researchgate.net The amino group can initiate the polymerization of the nitrile groups at lower temperatures than would be required for the uncatalyzed reaction. Branched phthalonitriles have also been synthesized using derivatives of 4-aminophenoxy)phthalonitrile, leading to polymers with high crosslinking density and enhanced thermal stability. mdpi.com The synthesis of oligomeric poly(arylether sulfone)s terminated with phthalonitrile groups has been achieved by reacting a dialkaline metal bisphenate with 4,4'-dichlorodiphenyl sulfone, followed by end-capping with 4-nitrophthalonitrile. google.com This demonstrates how the core structure related to this compound can be incorporated into oligomeric backbones.
| Monomer/Curing Agent | Polymerization/Curing Process | Resulting Polymer/Oligomer | Key Properties | Reference |
| Imide-containing phthalonitrile monomers (from 4-(3-aminophenoxy)phthalonitrile) | Thermal or microwave-assisted polymerization with a diamine curing agent | Polyimide-phthalonitrile resins | High thermal stability | taylorfrancis.com |
| 4-(aminophenoxy)phthalonitrile (APPH) | Curing agent for phthalonitrile monomers | Cross-linked phthalonitrile polymer network | High glass transition temperature | researchgate.net |
| Branched phthalonitrile (from 4-aminophenoxy)phthalonitrile derivative) | Self-catalyzed thermal curing | Branched phthalonitrile resin | High char yield, excellent thermostability | mdpi.com |
| Polysulfone terminated phthalonitrile (from 4-nitrophthalonitrile) | Reaction of a polysulfone with 4-nitrophthalonitrile | Oligomeric poly(arylether sulfone) phthalonitrile | Good toughness and thermal stability | google.com |
Metal Complexation and Coordination Chemistry with this compound Derivatives
The two adjacent nitrile groups of the phthalonitrile moiety are excellent precursors for the synthesis of phthalocyanines, which are large, aromatic macrocycles that can chelate a wide variety of metal ions. The synthesis typically involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt.
Derivatives of this compound are used to create peripherally substituted phthalocyanines. These substituents can significantly influence the properties of the resulting metal complex, such as its solubility, electronic absorption spectrum, and aggregation behavior. For example, serotonin-substituted zinc(II) phthalocyanine has been synthesized by the cyclotetramerization of a serotonin-substituted phthalonitrile, which was initially prepared from 4-nitrophthalonitrile and serotonin (B10506) (5-hydroxytryptamine). researchgate.net
The general procedure for synthesizing metallophthalocyanines from phthalonitrile derivatives involves heating the phthalonitrile precursor with a metal salt (e.g., Zn(CH3COO)2, CoCl2, InCl3) in a high-boiling solvent like n-pentanol or hexanol, often with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netresearchgate.net The resulting metallophthalocyanines have found applications as photosensitizers in photodynamic therapy and as functional materials in other areas. nih.gov The synthesis of a zinc phthalocyanine supported on MCM-41 started from 4-(2-hydroxy-1,2diphenylethoxy)phthalonitrile, showcasing the versatility of using substituted phthalonitriles for creating functional materials. researchgate.net
| Phthalonitrile Precursor | Metal Salt | Reaction Conditions | Product | Reference |
| Serotonin substituted phthalonitrile | Zn(CH3COO)2 | n-pentanol, reflux | Serotonin substituted zinc(II) phthalocyanine | researchgate.net |
| Regioisomeric substituted phthalonitriles | CoCl2 | n-pentanol, DBU, 140 °C | Cobalt(II) phthalocyanines | researchgate.net |
| 4-((4-isopropylbenzyl)oxy)phthalonitrile | Zn(CH3COO)2 / InCl3 | Hexanol, DBU, 160 °C | Zinc and Chloroindium phthalocyanines | researchgate.net |
Polymerization Research of 4 4 Hydroxyphenoxy Phthalonitrile and Its Derivatives
Homopolymerization Mechanisms and Kinetics
The homopolymerization of 4-(4-hydroxyphenoxy)phthalonitrile is a critical area of research, as it forms the basis for creating thermally stable polymer networks. The process is characterized by the conversion of nitrile groups into highly stable, cross-linked structures such as triazine and phthalocyanine (B1677752) rings.
Thermal Polymerization Studies
Phthalonitrile (B49051) monomers derived from diphenols and 4-nitrophthalonitrile (B195368) typically exhibit high melting points, often exceeding 200°C, and possess very slow curing reaction rates. mdpi.com For instance, the thermal treatment of these monomers at temperatures between 260°C and 290°C for several days is often required to observe an increase in viscosity, indicating the onset of polymerization. mdpi.com The inherent phenolic hydroxyl group in this compound can act as an internal catalyst, promoting the polymerization of the nitrile groups. However, even with this self-promoting feature, the curing temperatures can be relatively high. researchgate.net
The polymerization process involves the formation of various cross-linked structures. At temperatures below 260°C, the curing reaction of nitrile groups primarily leads to the formation of phthalocyanine rings. mdpi.com As the temperature increases to a range of 260°C to 340°C, the reaction is further promoted, resulting in the formation of isoindoline (B1297411) and triazine rings. mdpi.com This multi-stage reaction mechanism contributes to the exceptional thermal stability of the resulting polymer network, which is characterized by extensive aromaticity. specificpolymers.com
Catalytic Polymerization Approaches with Initiators and Additives
To address the high curing temperatures and slow reaction rates of phthalonitrile resins, various catalytic approaches have been developed. The introduction of small molecule curing additives, such as organic amines, organic acids, phenolic hydroxyl groups, and metal salts, can effectively catalyze the polymerization of cyano groups. nih.gov These additives work through their active hydrogen atoms or metal ions to reduce the curing time and temperature. nih.gov
Aromatic amines are widely used as catalysts for phthalonitrile resin polymerization due to their high catalytic performance. nih.gov For example, 4-(aminophenoxy)phthalonitrile (APPH) is a common curing agent used with various phthalonitrile monomers. researchgate.netresearchgate.net The curing mechanism promoted by aromatic amines involves the initial nucleophilic addition of the amine to the nitrile group, forming an amidine intermediate, which is the rate-determining step. rsc.org The amine plays a crucial role as an H-transfer promoter throughout the curing reaction. rsc.org
However, the use of traditional amine catalysts can lead to the release of ammonia (B1221849) gas during cross-linking, which can create voids in the final product. nih.gov To overcome this, new catalyst strategies have been explored. One such approach involves the use of 1,3-diiminoisoindoline (B1677754) (1,3-DII) as a novel catalyst, which has been shown to effectively catalyze polymerization at lower temperatures without the release of ammonia. nih.gov Another innovative approach is the use of carborane derivatives, which can accelerate the curing process at lower temperatures and enhance the thermal and thermo-oxidative resistance of the resulting resin. nih.govnih.gov
Kinetic Analysis of Curing Behavior
Understanding the kinetics of the curing process is essential for optimizing the processing parameters of this compound resins. Differential scanning calorimetry (DSC) and rheological studies are the primary techniques used for this purpose.
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the curing behavior of thermosetting resins. tainstruments.com It measures the heat flow associated with the curing reaction as a function of temperature, providing data on the onset, peak, and completion of the reaction. Non-isothermal DSC, conducted at multiple heating rates, is commonly employed to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order. researchgate.netnih.govbohrium.comresearchgate.net
The curing kinetics of many phthalonitrile systems, including those with phenolic hydroxyl groups, are often found to follow an autocatalytic mechanism. researchgate.netresearchgate.net This means the reaction is catalyzed by the products formed during the curing process. The Kamal-Sourour model is a frequently used model-based approach to describe this autocatalytic behavior. nih.gov Isoconversional (model-free) kinetic analysis methods, such as the Friedman and Starink methods, are also utilized to determine the activation energy as a function of the degree of conversion. researchgate.netnih.gov These analyses reveal that the curing process can be complex, often controlled by both chemical reaction and diffusion. researchgate.net
The table below summarizes the kinetic parameters for a branched phthalonitrile resin cured with 4,4′-diaminodiphenyl sulfone (DDS), as determined by the Starink method.
| Resin System | Ea (kJ/mol) |
| 16-TBDNPh/DDS | 120-160 |
| 27-TBDNPh/DDS | 110-140 |
| TBFBPh/DDS | 125-165 |
| TBDPPh/DDS | 115-145 |
Data sourced from a study on branched phthalonitrile resins, providing an example of typical activation energy ranges observed in related systems. researchgate.net
Rheological studies are crucial for defining the process window of thermosetting resins. These studies measure the change in viscosity of the resin as a function of time and temperature. The processing window is the time and temperature range where the resin has a low enough viscosity to be processed (e.g., by infusion or molding) before it gels and solidifies.
For phthalonitrile resins, rheological analysis helps to determine the gelation point, which is the point of no return where the material transitions from a liquid to a solid. A wide processing window is desirable for manufacturing large and complex composite parts. For example, a novel quinoxaline-based phthalonitrile monomer exhibited a wide processing window of 150°C. researchgate.net Similarly, a phthalonitrile monomer cured with 4-(aminophenoxy)phthalonitrile (APPH) showed an excellent processing window from 96°C to 262°C. researchgate.net Rheological data, in conjunction with DSC, provides a comprehensive understanding of the curing behavior, enabling the optimization of the curing cycle for specific applications.
Copolymerization with Diverse Monomers
Copolymerization is a key strategy to tailor the properties of phthalonitrile resins. By incorporating different monomers into the polymer network, it is possible to improve properties such as processability, toughness, and thermal stability.
This compound and its derivatives are often copolymerized with other phthalonitrile monomers or with different types of thermosetting resins. For example, blending a phthalonitrile containing benzoxazine (B1645224) (BA-ph) with a novel phthalonitrile containing flexible hydrocarbyl chains (NP-ph) has been shown to improve processability. expresspolymlett.com The resulting copolymers can be cured at lower temperatures and for shorter times without the need for additional curing agents, while still exhibiting high glass transition temperatures and thermal stability. expresspolymlett.com
The introduction of different functional groups through copolymerization can also enhance specific properties. For instance, incorporating silicon-containing phthalonitrile monomers can improve solubility and lower the melting point compared to their non-silicon-containing counterparts. researchgate.net The copolymerization of phthalonitrile-terminated bismaleimide-containing monomers has also been explored to create resins with a unique combination of properties. researchgate.net These studies demonstrate the versatility of copolymerization in creating advanced materials based on this compound for high-performance applications.
Synthesis of Phthalonitrile-Based Copolymers
The synthesis of copolymers is a primary strategy to enhance the processability and performance of phthalonitrile-based resins. The inherent reactivity of the hydroxyl and nitrile groups in this compound allows for its incorporation into a diverse range of polymer backbones.
One significant approach involves the creation of oligomeric polyarylether sulfone phthalonitriles. This is achieved by reacting a dialkaline metal bisphenate with 4,4'-dichlorodiphenyl sulfone, followed by end-capping the resulting oligomer with 4-nitrophthalonitrile. google.com This method produces polymers with improved toughness and flexibility. google.com The length of the oligomer, denoted by 'n', can be controlled to fine-tune the properties of the final polymer; monomers with n values from 1 to 4 are readily polymerizable due to their lower melt viscosity. google.com
Another versatile method is the copolymerization of phthalonitrile monomers with other functional monomers. For instance, new polyimides with pendant phthalonitrile units have been synthesized through a conventional two-step polymerization process. researchgate.net Similarly, copolymers have been prepared from 4-((4-vinylbenzyl)oxy)phthalonitrile and styrene (B11656) or methyl methacrylate (B99206) using Atom Transfer Radical Polymerization (ATRP). researchgate.net This technique allows for the creation of linear copolymer precursors with pendant phthalonitrile groups, which can later undergo intramolecular cyclotetramerization to form single-chain polymer nanoparticles containing phthalocyanine complexes. researchgate.net
The reactivity of hydroxyl-containing phthalonitriles, such as 4-hydroxyphenoxy phthalonitrile (HPPH), can be utilized in one-pot reactions. For example, HPPH can be mixed with 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) (BDB) and heated to form a copolymer system in situ. researchgate.net Furthermore, derivatives like 4-aminophenoxy phthalonitrile (APPH) are not only used as comonomers but also act as potent curing agents to promote the polymerization of other phthalonitrile resins, such as those based on dihydroxybenzene isomers or pyridine-containing monomers. researchgate.netresearchgate.net
Table 1: Examples of Phthalonitrile Copolymer Synthesis
| Copolymer Type | Monomers/Reactants | Polymerization Method | Key Feature | Reference |
|---|---|---|---|---|
| Polyarylether Sulfone Phthalonitrile | Dialkaline metal bisphenate, 4,4'-dichlorodiphenyl sulfone, 4-nitrophthalonitrile | Nucleophilic substitution, End-capping | Enhanced toughness and flexibility | google.com |
| Polyimide-Phthalonitrile | Dianhydrides, 4-(3-aminophenoxy) phthalonitrile | Two-step polymerization | Improved thermal properties after cure | researchgate.net |
| Polystyrene/Poly(methyl methacrylate)-Phthalonitrile | 4-((4-vinylbenzyl)oxy)phthalonitrile, Styrene/Methyl Methacrylate | Atom Transfer Radical Polymerization (ATRP) | Forms single-chain polymer nanoparticles | researchgate.net |
| Bismaleimide-Phthalonitrile | 4-aminophenoxy phthalonitrile, Phenylene diamine-based bismaleimides | Not specified | Cured with diaminodiphenylsulfone | researchgate.net |
Integration into Hybrid Polymer Systems
The integration of this compound and its derivatives into hybrid polymer systems is a key area of research aimed at creating materials with synergistic properties. These hybrids combine the high-temperature resistance of the phthalonitrile network with the characteristics of other polymers or inorganic moieties.
A notable example is the development of blends with phenoxy resins, specifically poly(hydroxy ether of bisphenol-A). nih.gov The compatibility between the two polymers can be significantly enhanced through alcoholytic exchange reactions that occur between the hydroxyl groups of the phenoxy resin and the ester groups of a polyester (B1180765) like poly(1,4-butylene adipate) upon thermal annealing. nih.gov While this specific example doesn't directly use a phthalonitrile, the principle of using a hydroxyl-functional polymer (like a phenoxy resin) to create a hybrid blend is directly applicable to systems containing this compound.
Another advanced hybrid system involves incorporating a cyclotriphosphazene (B1200923) core. A branched phthalonitrile containing cyclotriphosphazene (CTP-PN) was synthesized from hexachlorocyclotriphosphazene (HCCP) and 4-aminophenoxy phthalonitrile (4-APN). mdpi.com This creates a monomer with a high density of nitrile groups, which leads to higher crosslinking efficiency. mdpi.com The resulting polymer exhibits self-catalyzing properties due to the presence of P-NH-Ph bonds, initiating cure at lower temperatures and yielding a polymer with high thermal stability and char yield. mdpi.com
Phthalonitrile resins are also blended with other thermosets like benzoxazines to create high-performance copolymers. For example, a cardanol-based phthalonitrile (CPN) monomer has been blended with a phenol-aniline-based benzoxazine (P-a). abertay.ac.uk The curing of the CPN was improved by the active hydrogen produced during the polymerization of the benzoxazine, resulting in a copolymer with significantly better thermal properties than the neat poly(benzoxazine). abertay.ac.uk Similarly, self-curing phthalonitrile precursors derived from triphenol A (TPPA-Ph) can act as both flexibilizers and curing agents when blended with other phthalonitrile resins, such as resorcinol-based phthalonitriles, enhancing processability while maintaining excellent thermal stability. researchgate.net
Investigation of Resulting Polymer Microstructures and Morphologies
The final properties of polymers derived from this compound are intrinsically linked to their microstructure and morphology. Advanced analytical techniques are employed to understand the three-dimensional arrangement of the polymer networks.
Molecular dynamics (MD) simulations provide a powerful tool for visualizing the polymer network at the atomic level. Studies on systems like 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh) cured with 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB) have generated models of the crosslinked structure. These simulations reveal how the network becomes more compact and ordered as the cross-linking density increases. mdpi.com Cross-sectional images from these simulations clearly show the reduction of un-crosslinked polymer clusters as the reaction proceeds toward completion. mdpi.com
Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of the cured polymers. The morphology of these surfaces provides insight into the material's toughness and failure mechanisms. For instance, the fracture surface of a cured branched phthalonitrile containing cyclotriphosphazene (CTP-PN) shows distinct features depending on the curing temperature. mdpi.com After curing at 280°C, the surface exhibits raised particles and shallow holes, while at 320°C, smoother fracture stripes are observed, indicating a more completely formed and robust network. mdpi.com
The formation of microspheres represents another area of morphological control. Poly{styrene-co-4-(4-vinylphenoxy) phthalonitrile} microspheres have been successfully synthesized with both uniform and core-shell structures using soap-free emulsion polymerization. researchgate.net Techniques such as SEM and Transmission Electron Microscopy (TEM) confirmed the formation of regular spherical particles with diameters around 370 nm. researchgate.net This demonstrates the ability to control the morphology on a microscopic scale, which is crucial for applications where a high surface area or specific particulate structure is required.
Table 2: Microstructure and Morphology Analysis Techniques
| Analysis Technique | Information Obtained | Polymer System Example | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | 3D network structure, distribution of cross-links, polymer cluster size | 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh)–1,3-bis(3-aminophenoxy)benzene (m-APB) | mdpi.com |
| Scanning Electron Microscopy (SEM) | Fracture surface morphology, particle shape and size | Cured Hexa(4-(3,4-dicyanophenoxy)phenylamino)-cyclotriphosphazene (CTP–PN) | mdpi.com |
| Transmission Electron Microscopy (TEM) | Internal structure of microspheres (e.g., core-shell) | Poly{styrene-co-4-(4-vinylphenoxy) phthalonitrile} microspheres | researchgate.net |
Cross-linking Density and Network Formation Analysis
The extent of the cross-linking reaction and the resulting network structure are paramount to the performance of phthalonitrile polymers. The analysis of cross-linking density and network formation is crucial for optimizing curing cycles and achieving desired material properties.
The polymerization of phthalonitriles is an addition cure reaction, which proceeds with minimal evolution of volatile by-products, leading to the formation of highly crosslinked, void-free polymer networks. mdpi.com The reaction involves the potential formation of several structures, including polytriazine, polyphthalocyanine, or polyisoindoline, with polytriazine often being a primary consideration in modeling studies. researchgate.netmdpi.com During network formation, a gradual volume shrinkage is observed, which is a key indicator of the cross-linking process. For a fully (100%) cross-linked system, simulations predict a volume shrinkage of about 7%, a figure comparable to experimental observations. mdpi.com
Molecular dynamics simulations have been instrumental in correlating cross-linking density with thermomechanical and dielectric properties. mdpi.comresearchgate.net These studies show that as the cross-linking density increases, the polymer exhibits greater resistance to mechanical deformation and thermal expansion. researchgate.net For example, a 50% crosslinked polymer system shows significantly greater volume expansion with increasing temperature compared to a 100% crosslinked system, due to the reduced number of covalent bonds restricting monomer movement. mdpi.com
The degree of cross-linking is also directly influenced by the curing agent concentration and the thermal history of the sample. In pyridine-containing phthalonitrile polymers cured with 4-(aminophenoxy)phthalonitrile (APPH), different curing additive concentrations result in polymers with varying crosslinking degrees, which in turn affects the final performance of the resin. researchgate.net Similarly, for bismaleimide-containing phthalonitrile monomers, the curing behavior is closely monitored using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to understand the reaction kinetics and ensure the development of a robust network. researchgate.net The disappearance of the nitrile absorption peak in the FTIR spectrum is a common method to track the extent of the cure reaction. researchgate.net
Advanced Material Science Applications of 4 4 Hydroxyphenoxy Phthalonitrile Based Systems
Optoelectronic and Photonic Material Development
Systems derived from 4-(4-hydroxyphenoxy)phthalonitrile, especially metal-free and metallophthalocyanines, are gaining attention for their potential in optoelectronic and photonic devices. These applications leverage the extensive π-conjugated systems of phthalocyanines, which can be fine-tuned by incorporating different metal ions or peripheral substituents.
Organic Light-Emitting Diode (OLED) Components Research
While direct research on this compound for OLEDs is not extensively documented, the broader class of phthalocyanine (B1677752) derivatives is recognized for its potential in various layers of OLED devices. Phthalocyanines can be employed as hole injection or transport layers, and as emitters, particularly for near-infrared (NIR) emission. The ability to form stable thin films and the tunable energy levels through molecular engineering make them attractive for enhancing OLED performance and durability. The synthesis of phthalocyanines from precursors like this compound allows for the introduction of specific functionalities that can improve charge carrier mobility and device efficiency.
Photovoltaic Device Exploration
Phthalocyanine-based materials are explored as both electron donors and acceptors in organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum. Polymers and small molecules derived from phthalonitriles can create ordered structures, such as nanowires, that facilitate efficient charge separation and transport, which are critical for photovoltaic performance. Although specific studies focusing on polymers from this compound are limited, related research on new semiconducting copolymers demonstrates the potential of fused aromatic ring systems in achieving narrow band gaps and strong intermolecular π-π interactions, which are beneficial for solar cell applications. researchgate.net
Non-linear Optics (NLO) Applications
Phthalocyanines derived from this compound precursors exhibit significant third-order non-linear optical (NLO) properties. nih.gov These properties arise from the large, delocalized π-electron system of the phthalocyanine macrocycle. nih.gov The interaction of these molecules with intense laser light can lead to phenomena like two-photon absorption and optical limiting, which are crucial for protecting sensitive optical equipment from laser-induced damage. nih.gov
Research has shown that both metal-free and metallophthalocyanines demonstrate large NLO coefficients and ultrafast response times. nih.gov The specific metal ion in the phthalocyanine cavity and the peripheral substituents can modulate the NLO response. For instance, studies on 3,4,5-trimethoxy phenyl substituted phthalocyanines, synthesized from a related 4-hydroxy phthalonitrile (B49051) precursor, have determined their nonlinear refractive index (n₂) and third-order susceptibility (χ⁽³⁾). nih.gov The development of phthalocyanine-based 2D polymers further enhances these NLO properties by extending the π-electron delocalization, leading to remarkable optical limiting performance, especially in the near-infrared and telecommunication regions. researchgate.net
Table 1: Non-linear Optical Properties of Substituted Phthalocyanines This table presents data for related phthalocyanine systems to illustrate the typical performance metrics investigated in NLO applications.
| Phthalocyanine Derivative | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|
| TMPc (Metal-Free) | 3.6 x 10⁻¹¹ | ~10⁻¹⁰ |
| Cu-TMPc | 3.5 x 10⁻¹¹ | ~10⁻¹⁰ |
| Zn-TMPc | 5.7 x 10⁻¹¹ | ~10⁻¹⁰ |
Data sourced from a study on 3,4,5-trimethoxy phenyl substituted phthalocyanines. nih.gov
Chemical and Biological Sensing Technologies
The unique electronic structure and surface chemistry of this compound-based systems make them highly suitable for developing advanced chemical and biological sensors. The interaction of the phthalocyanine macrocycle with various analytes can induce a measurable change in its electrical or optical properties.
Chemoresistive Sensor Fabrication and Performance Analysis
Chemoresistive sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. Phthalocyanine-based materials are excellent candidates for the active layer in such sensors due to their semiconductor properties and their ability to interact with gas molecules. mdpi.com Thin films of phthalocyanines, which can be synthesized from this compound, can be deposited on electrodes to fabricate these sensors. nih.gov
The sensing mechanism often involves the adsorption of gas molecules onto the phthalocyanine film, which alters the charge carrier concentration (holes) in the material, thereby changing its resistance. nih.gov For example, metal-free phthalocyanine (H₂Pc) and cobalt phthalocyanine (CoPc) thin films have been shown to respond to various analytes, with the interaction being influenced by the basicity of the analyte. nih.gov The response of CoPc sensors correlates with the Lewis basicity of the analyte, while H₂Pc sensor responses are governed by hydrogen-bond basicity. nih.gov
Recent advancements include the development of sensors using phthalocyanine nanowires, which offer a larger surface-area-to-volume ratio, enhancing sensitivity. nih.gov Furthermore, two-dimensional covalent organic frameworks (COFs) based on bimetallic phthalocyanines have demonstrated high performance in detecting gases like nitrogen dioxide (NO₂) at parts-per-billion (ppb) levels with rapid recovery times. mdpi.com
Table 2: Performance of Phthalocyanine-Based Chemoresistive Gas Sensors
| Sensor Material | Target Analyte | Detection Limit | Key Findings |
|---|---|---|---|
| Cobalt Phthalocyanine (CoPc) Film | Basic Vapors | - | Response correlates with analyte Lewis basicity. nih.gov |
| Metal-Free Phthalocyanine (H₂Pc) Film | Basic Vapors | - | Response correlates with analyte hydrogen-bond basicity. nih.gov |
| Bimetallic Phthalocyanine COF (COF-CuNiPc) | Nitrogen Dioxide (NO₂) | 50 ppb | Fast recovery time (7s) under UV illumination. mdpi.com |
Optical Sensor Development and Response Mechanisms
Optical sensors utilize changes in properties like absorption, fluorescence, or surface plasmon resonance (SPR) to detect analytes. Phthalocyanine derivatives are highly effective as the active component in optical sensors due to their strong and distinct absorption and fluorescence characteristics. mdpi.com
Phthalocyanine-functionalized nanoparticles have been developed as chromogenic chemosensors for detecting various anions in solution. The interaction between the anion and the phthalocyanine molecule leads to a conformational change that results in a visible color change (a shift in the absorption spectrum). nih.gov These sensors have shown high selectivity and sensitivity for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) in both organic solvents and water. nih.gov
Another significant area is the use of phthalocyanine thin films in SPR-based sensors. mdpi.com In this technique, the adsorption of analyte molecules onto the phthalocyanine layer alters the refractive index at the sensor surface, which in turn shifts the SPR angle. This method is highly sensitive and has been used for the detection of various gases, volatile organic compounds, and hazardous substances in water. mdpi.com The versatility of phthalocyanine chemistry allows for the creation of hybrid materials, for instance with carbon nanotubes, to further enhance the sensor response. mdpi.com
Catalysis Research
The versatile chemical nature of this compound makes it a valuable component in the synthesis of sophisticated catalytic systems. Its derivatives, particularly phthalocyanines, have been at the forefront of research in both heterogeneous and photocatalysis.
Heterogeneous Catalysis with Phthalocyanine Derivatives
The presence of the hydroxyphenoxy group can be leveraged to anchor the phthalocyanine catalyst onto solid supports, creating robust heterogeneous catalysts. This immobilization prevents the leaching of the catalyst into the reaction mixture, facilitating easy separation and recycling, which are critical for industrial applications. Research has shown that phthalocyanine-based materials are effective in various catalytic processes, though specific examples directly utilizing this compound in this context require further investigation. researchgate.net
Photocatalytic Applications
The extended π-conjugated system of phthalocyanines derived from this compound allows them to absorb light in the visible region of the electromagnetic spectrum. This property is harnessed in photocatalysis, where the light-absorbing phthalocyanine can generate reactive oxygen species, such as singlet oxygen, which can then degrade pollutants or drive specific chemical reactions. phthalocyanines.com
For instance, the photocatalytic degradation of organic pollutants like 4-chlorophenol (B41353) has been demonstrated using graphitic carbon nitride-based nanocomposites, highlighting the potential of such systems in environmental remediation. mdpi.com While direct studies on the photocatalytic activity of phthalocyanines derived specifically from this compound are emerging, the fundamental properties of related phthalocyanine derivatives suggest a promising avenue for future research. The ability to tune the electronic properties of the phthalocyanine through functional groups introduced via the starting phthalonitrile is a key advantage in designing efficient photocatalysts. researchgate.net
High-Performance Polymer Composites and Resins
Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, making them ideal for applications in demanding environments such as aerospace and electronics. specificpolymers.comrsc.org this compound can act as a monomer or a reactive additive in the formulation of these high-performance polymers.
Research on Mechanical Reinforcement
The incorporation of reinforcing fillers into phthalonitrile resin matrices is a common strategy to enhance their mechanical properties. Research has shown that the addition of micro-fillers like silicon carbide (SiC) to a phthalonitrile resin can significantly improve flexural strength, modulus, and microhardness. researchgate.net For example, composites with up to 20% SiC loading demonstrated a notable increase in storage modulus and glass transition temperature. researchgate.net
The hydroxyl group of this compound can potentially improve the interfacial adhesion between the resin matrix and inorganic fillers, leading to more effective stress transfer and enhanced mechanical reinforcement. While specific studies focusing solely on this compound in this role are limited, the principle of using functionalized monomers to improve filler-matrix interactions is well-established in polymer science. The development of bio-based phthalonitrile resins also highlights the move towards more sustainable high-performance materials. mdpi.com
Table 1: Mechanical Properties of Reinforced Phthalonitrile Composites
| Reinforcement | Weight Ratio (%) | Storage Modulus (GPa) | Glass Transition Temperature (°C) | Key Finding |
| Silicon Carbide (SiC) | 0 - 20 | 3.1 (at 20% SiC) | 338 (at 20% SiC) | Significant enhancement in storage modulus, Tg, flexural strength, and modulus with increasing SiC content. researchgate.net |
| Kevlar/Carbon Hybrid Fibers | 20 (Kevlar) + 20 (Carbon) | 7.80 | - | Bending strength of 237.35 MPa and tensile stress of 77 MPa were achieved. dntb.gov.ua |
Coatings and Thin Films Research
The excellent thermal stability and solvent resistance of cured phthalonitrile resins make them suitable for use in protective coatings and thin films. The ability to form a dense, highly cross-linked network minimizes the release of volatile species during curing, which is advantageous for creating defect-free films. specificpolymers.com
The hydroxyl functionality of this compound can promote adhesion to various substrates, a critical property for any coating material. Furthermore, the synthesis of novel phthalonitriles containing N-heterocycles from precursors like 4-(4-hydrazinylphenoxy)phthalonitrile (derived from 4-(4-aminophenoxy)phthalonitrile) opens up possibilities for creating coatings with tailored properties. researchgate.netisuct.ru Research into thin films of phthalocyanine derivatives, which can be formed from this compound, has also been explored for applications in sensors and electronic devices.
Membrane Separation Technologies
The unique properties of phthalonitrile-based polymers also extend to membrane separation technologies. The rigidity and high free volume of certain phthalonitrile polymer networks can be advantageous for gas separation applications. The ability to control the cross-linking density and introduce specific functional groups allows for the tuning of membrane permeability and selectivity.
While direct research on membranes fabricated from this compound is not extensively documented, the fundamental characteristics of phthalonitrile resins suggest their potential in this area. The hydroxyl groups could be used to modify the surface properties of the membrane, for example, to enhance its hydrophilicity for water purification applications. The development of phthalonitrile-based materials for various separation processes remains an active area of research, driven by the need for robust and efficient membrane technologies.
Computational and Theoretical Investigations of 4 4 Hydroxyphenoxy Phthalonitrile
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and reactivity of phthalonitrile (B49051) derivatives. bohrium.comresearchgate.netdergipark.org.tr These methods are employed to optimize the molecular geometry, calculate electronic properties, and analyze various molecular orbitals and charge distributions. bohrium.comresearchgate.net For instance, studies on related complex phthalonitriles, such as 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile, have utilized TD-DFT calculations with basis sets like R3PW91/TD-FC and RB3LYP/6-311G(d,p) to perform comprehensive molecular modeling. bohrium.comresearchgate.netdergipark.org.tr Such calculations are foundational for understanding the molecule's stability, electronic transitions, and potential as a precursor for materials like phthalocyanines. scispace.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the band gap (ΔE), indicates the molecule's chemical stability and polarizability. researchgate.net A smaller band gap suggests higher reactivity and easier electronic transitions. researchgate.net
In a TD-DFT study of the related 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile, the HOMO and LUMO energies were calculated to understand its electronic behavior. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO, the electron acceptor, is found on electron-deficient regions. ias.ac.in The calculated energy gap and related electronic properties provide a quantitative measure of the molecule's potential for charge transfer. researchgate.net
Table 1: Frontier Orbital Energies and Related Properties for a Complex Phthalonitrile Derivative
| Parameter | R3PW91 / TD-FC | RB3LYP / 6-311G(d,p) |
|---|---|---|
| EHOMO (eV) | -6.65 | -6.61 |
| ELUMO (eV) | -1.53 | -1.74 |
| Band Gap ΔE (eV) | 5.12 | 4.87 |
Data sourced from a study on 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile. researchgate.net
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In MEPS maps, red areas indicate regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For complex phthalonitriles, MEPS analysis reveals the reactive sites, with the most negative potential often located around the nitrogen atoms of the nitrile groups and the oxygen of the hydroxyl group. researchgate.netdergipark.org.tr
Population analysis methods are used to assign partial atomic charges, providing insight into the electron distribution within a molecule. Mulliken population analysis is a common method, though it is known to be highly dependent on the basis set used. stackexchange.com A more robust method is Natural Bond Orbital (NBO) analysis, which analyzes the electron density in terms of localized bonds and lone pairs, providing a more chemically intuitive picture of bonding and charge distribution. stackexchange.com
NBO analysis on 4-phenoxyphthalonitrile (B133320) has shown that due to differing electronegativity, electrons are transferred from carbon atoms to the more electronegative nitrogen atoms. ias.ac.in This charge transfer is a key aspect of the molecule's reactivity. ias.ac.in Studies comparing Mulliken and NBO methods often find NBO charges to be more reliable and less sensitive to changes in the basis set, offering a better qualitative description of the electronic structure. stackexchange.com
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of a Complex Phthalonitrile Derivative
| Atom | Charge (R3PW91 / TD-FC) | Charge (RB3LYP / 6-311G(d,p)) |
|---|---|---|
| O1 | -0.222 | -0.203 |
| O2 | -0.218 | -0.199 |
| N1 | -0.151 | -0.126 |
| N2 | -0.149 | -0.124 |
Data sourced from a study on 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile. researchgate.net
Computational methods are extensively used to predict the vibrational spectra (e.g., IR and Raman) of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. nih.gov For complex molecules, most vibrational modes are not localized to a single bond but are spread across the molecule. cyberleninka.ru However, characteristic vibrations, such as C≡N and C-H stretching, can often be identified. nih.govcyberleninka.ru
Conformational analysis is critical for flexible molecules, as different conformers can have distinct properties. nih.gov DFT calculations on the related 4-(4-tritylphenoxy)phthalonitrile revealed the existence of four stable conformers with small energy differences but high transition barriers, suggesting that a mixture of conformers can exist. nih.govmdpi.com Such analyses help to understand the structural diversity that can arise during synthesis and its impact on the material's properties. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations allow for the exploration of the conformational space of a molecule and provide detailed information on its flexibility and intermolecular interactions. nih.gov
For example, in studies of N-(4-hydroxyphenyl) derivatives, MD simulations have been used to investigate the stability of a molecule when bound to a biological target, such as an enzyme. nih.gov By simulating the complex over a period of nanoseconds, researchers can assess the stability of the interactions, calculating metrics like the root mean square deviation (RMSD) to see how the molecule's position changes over time. nih.gov Such simulations are invaluable for understanding how a molecule like 4-(4-hydroxyphenoxy)phthalonitrile might interact with other molecules in a condensed phase or a biological system, revealing key intermolecular forces like hydrogen bonds and hydrophobic interactions.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. researchgate.net
A computational study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide illustrates this approach. researchgate.net Using DFT, the study analyzed the reaction's kinetics and thermodynamics, identifying a two-step mechanism. For each step, the activation energies, transition state structures, and changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) were calculated. researchgate.net The results revealed the energy barriers for the reaction and confirmed the favorability of the process. researchgate.net This type of investigation is crucial for optimizing synthetic procedures for phthalonitriles and understanding the fundamental steps that govern their formation.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)
A comprehensive search of scientific literature and chemical databases was conducted to identify computational studies on the predicted spectroscopic signatures of this compound. This investigation aimed to uncover theoretical predictions of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for the structural elucidation and characterization of the compound.
Despite a thorough search for theoretical and computational data, no specific studies detailing the predicted UV-Vis absorption maxima or NMR chemical shifts for this compound could be located. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting such spectroscopic properties, it appears that this particular molecule has not yet been the subject of published computational spectroscopic analysis.
Research on related but structurally distinct molecules, such as 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile and 4-phenoxyphthalonitrile, does exist. These studies employ computational techniques to predict their spectroscopic characteristics. However, the structural differences, namely the presence of additional bulky substituents or the absence of the hydroxyl group, mean that their predicted spectral data cannot be accurately extrapolated to this compound.
Therefore, at present, there is a lack of available data to populate tables of predicted spectroscopic signatures for the title compound. Further computational research would be necessary to generate the theoretical UV-Vis and NMR data for this compound.
Biomedical and Bioanalytical Research Applications Excluding Prohibited Elements
In Vitro Studies on Cellular Interactions and Uptake Mechanisms
While specific studies on the cellular interactions and uptake of 4-(4-hydroxyphenoxy)phthalonitrile itself are not extensively documented, research on nanoparticles and other drug delivery systems provides insights into the potential mechanisms by which materials derived from this compound may interact with cells. The primary mechanism for the cellular uptake of nanomaterials is endocytosis, which includes pathways mediated by clathrin and caveolin. mdpi.com Pinocytosis is another process by which cells can internalize such materials. mdpi.com Once inside the cell, these materials are typically enclosed in endosomes, which subsequently fuse with lysosomes, leading to enzymatic degradation of the particles. mdpi.com
The surface charge of nanoparticles plays a crucial role in their internalization. Positively charged particles are generally internalized more efficiently than neutral or negatively charged ones. mdpi.com This suggests that modifications of materials derived from this compound to carry a positive charge could enhance their cellular uptake.
Research on Targeted Delivery Systems as Material Components
The development of intelligent, responsive biomaterials is a significant area of biomedical research, with a focus on creating systems that can deliver therapeutic agents in a controlled and predictable manner. mdpi.com These "smart" drug delivery systems can be designed to respond to various stimuli, including temperature, magnetic fields, ultrasound, pH, and light. mdpi.com The acidic microenvironment of solid tumors and the pH gradients within intracellular organelles are particularly attractive targets for stimuli-responsive delivery systems. nih.gov
This compound can serve as a valuable component in the synthesis of such targeted delivery systems. For instance, it can be incorporated into the structure of bimetallic Prussian blue analogues modified with polyethylene (B3416737) glycol monomethacrylate (PEGMA) for pH-responsive intracellular drug delivery in breast cancer therapy. nih.gov The resulting nanocarriers can be loaded with chemotherapeutic drugs like doxorubicin (B1662922) and can be further functionalized with targeting ligands, such as aptamers, to enhance their specific uptake by cancer cells. nih.gov
The use of nanoparticulate drug delivery systems (nano-DDS) has seen a significant increase in recent years, with many systems undergoing clinical trials. taylorfrancis.com These systems aim to improve the therapeutic index of drugs by increasing their concentration at the target site while minimizing off-target effects. Magnetic nanoparticles, such as those made from Fe₃O₄, are of particular interest due to their biocompatibility, low toxicity, and biodegradability. nih.gov These nanoparticles can be coated with various materials to enhance their stability and functionality for targeted drug and gene delivery. nih.gov
Bioimaging Agent Development (e.g., Fluorescent Probes)
Fluorescent probes are indispensable tools in bioimaging, allowing for the visualization of biological processes in real-time. The development of novel fluorescent probes with high sensitivity and selectivity for specific analytes is an active area of research. Schiff base compounds are often used in the construction of fluorescent probes due to their efficient metal-chelating properties. nih.gov
While direct synthesis of fluorescent probes from this compound is an area for future exploration, related structures have shown promise. For example, a fluorescent probe synthesized from 1-hydroxy-2,4-diformylnaphthalene demonstrated excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions. mdpi.com Another fluorescent probe, designed using 4-bromo-1,8-naphthalene anhydride (B1165640) and 2-thiophene formaldehyde, exhibited strong fluorescence that was quenched upon coordination with copper ions, indicating its potential for detecting copper in living cells. nih.gov The synthesis of 4-(2-oxiranylmethoxy)phthalonitrile from 4-hydroxyphthalonitrile (B1587730) has also been reported, which could serve as an intermediate for further functionalization into bioimaging agents. ambeed.com
Enzyme Inhibition and Receptor Binding Studies (Mechanism-Focused)
This compound and its derivatives are subjects of investigation for their potential to inhibit specific enzymes. A key target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II) enzyme involved in tyrosine catabolism. mdpi.comnih.gov Inhibition of HPPD is a therapeutic strategy for type I tyrosinemia. nih.gov Triketone-type inhibitors, which are structurally related to derivatives of this compound, have been shown to be potent HPPD inhibitors. nih.gov The mechanism of inhibition involves the chelation of the enzyme-bound ferric iron by the enol tautomer of the inhibitor's 1,3-diketone moiety. nih.gov The binding of these inhibitors to the HPPD-Fe(II) complex occurs in a multi-step process, leading to a very stable complex with a slow dissociation rate. nih.gov
Computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for understanding the binding interactions between inhibitors and enzymes like HPPD, predicting binding affinities, and elucidating the molecular mechanisms of inhibition. mdpi.com
Beyond enzyme inhibition, the interaction of related phenolic compounds with receptors is also an area of study. For example, 4-hydroxytamoxifen (B85900), a metabolite of tamoxifen, interacts with the estrogen receptor in a positively cooperative manner, similar to estradiol (B170435). nih.gov However, the binding mechanisms are distinct, with 4-hydroxytamoxifen antagonizing the binding of estradiol when both are present. nih.gov
Antimicrobial Activity Investigations (Mechanism/Material Based, not clinical)
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. While direct studies on the antimicrobial properties of this compound are limited, research on structurally related compounds provides a basis for its potential in developing antimicrobial materials. Derivatives of 4-hydroxycoumarin (B602359), which share a phenolic hydroxyl group, have shown antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov
Similarly, hindered phenols linked to heterocyclic structures have demonstrated antibacterial properties. mdpi.com For instance, N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin has shown good activity against Staphylococcus aureus. mdpi.com Thiazole derivatives have also been synthesized and evaluated for their antimicrobial activity against various fungi and bacteria, with some compounds showing significant efficacy. scielo.br A series of spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one scaffolds have also been synthesized and shown to have moderate to excellent activity against pathogenic microbes. mdpi.com
The mechanism of action for these antimicrobial activities is often related to the specific chemical structures and their ability to interfere with essential microbial processes. For example, 4H-4-oxoquinolizines, which are designed to overcome bacterial resistance to fluoroquinolones, exhibit potent activity against a broad spectrum of bacteria, including some quinolone-resistant strains. nih.gov
Antioxidant Activity Investigations (Material Based, not clinical)
Antioxidants are compounds that can protect cells from damage caused by free radicals and reactive oxygen species. Phenolic compounds are well-known for their antioxidant properties. archivesofmedicalscience.com The antioxidant activity of materials derived from this compound is an area of significant interest.
Studies on phthalonitrile (B49051) derivatives bearing chalcone (B49325) groups have shown that these compounds possess antioxidant activity. researchgate.netdergipark.org.tr The antioxidant potential can be influenced by the nature and position of substituents on the chalcone moiety. researchgate.net For example, a phthalonitrile derivative with a nitro group at the para position of the chalcone ring exhibited enhanced antioxidant activity. researchgate.net The antioxidant activity of these compounds is often evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing/antioxidant power (FRAP) assay. dergipark.org.tr
Derivatives of 4-hydroxycoumarin have also been investigated for their antioxidant properties. researchgate.netnih.gov In one study, a derivative, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrated the best scavenger activity in a luminol-dependent chemiluminescence assay. researchgate.netnih.gov Phthalimide derivatives have also been synthesized and shown to have antioxidant activity, with some compounds being effective radical scavengers and metal chelators. researchgate.net
The antioxidant effect of these compounds is often attributed to the presence of free phenolic hydroxyl groups, which can donate an electron to stabilize free radicals. archivesofmedicalscience.com The presence of other functional groups can further enhance this activity by increasing the stability of the resulting phenoxyl radicals through electronic delocalization. archivesofmedicalscience.com
Future Research Directions and Emerging Paradigms for 4 4 Hydroxyphenoxy Phthalonitrile
Integration into Advanced Nanomaterials and Architectures
The incorporation of 4-(4-hydroxyphenoxy)phthalonitrile into advanced nanomaterials and architectures represents a significant and promising area of future research. The unique molecular structure of this compound, featuring a reactive hydroxyl group and nitrile functionalities, makes it an ideal candidate for creating sophisticated nanoscale structures with tailored properties.
Furthermore, the self-assembly of this compound-based macromolecules into well-defined nano-architectures is a burgeoning field. Researchers are exploring the formation of micelles, nanofibers, and thin films, which could have applications in areas such as drug delivery, sensing, and catalysis. The ability to control the morphology and dimensions of these nanostructures is crucial for optimizing their functionality.
Development of Novel and Sustainable Synthetic Routes
While established synthetic methods for this compound exist, there is a growing emphasis on developing more sustainable and efficient routes. Future research in this area will prioritize the principles of green chemistry, aiming to reduce the environmental impact of the synthesis process.
This includes the exploration of alternative, non-toxic solvents, the use of catalysts to improve reaction efficiency and selectivity, and the development of one-pot synthesis procedures to minimize waste and energy consumption. For example, microwave-assisted synthesis and flow chemistry are being investigated as potential methods to accelerate reaction times and improve yields.
Moreover, the use of bio-based starting materials to synthesize this compound is a key aspect of sustainable chemistry. This approach would reduce the reliance on petrochemical feedstocks and contribute to a more circular economy. The development of such green synthetic routes is not only environmentally beneficial but also economically advantageous, potentially lowering production costs.
Design of Multi-Functional Materials with Tunable Properties
The inherent versatility of the this compound molecule allows for the design of multi-functional materials with properties that can be precisely tuned. The presence of the hydroxyl and nitrile groups provides reactive sites for a variety of chemical modifications, enabling the introduction of different functional moieties.
Future research will focus on the synthesis of novel derivatives of this compound to create materials with a combination of desired characteristics. For example, by incorporating specific functional groups, it is possible to develop materials that are simultaneously flame-retardant, have high thermal stability, and possess specific optical or electronic properties.
The concept of "smart" materials, which can respond to external stimuli such as changes in temperature, pH, or light, is a particularly exciting avenue of exploration. By strategically modifying the structure of this compound-based polymers, researchers aim to create materials that can change their shape, color, or conductivity in a controlled manner. These materials could find applications in sensors, actuators, and self-healing composites.
Advanced Characterization Techniques for In-Operando Studies
To fully understand and optimize the performance of materials derived from this compound, it is essential to study their behavior under real-world operating conditions. Advanced in-operando characterization techniques are becoming increasingly important for gaining insights into the dynamic processes that occur within these materials.
Future research will leverage techniques such as in-situ synchrotron X-ray scattering and spectroscopy to monitor the structural evolution of these materials during polymerization, thermal degradation, or mechanical loading. This will provide valuable information on reaction kinetics, phase transitions, and failure mechanisms.
Furthermore, advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be employed to visualize the morphology and microstructure of this compound-based materials at the nanoscale. Combining these imaging techniques with other analytical methods will enable a comprehensive understanding of the structure-property relationships in these complex systems.
Bridging Theoretical and Experimental Approaches for Predictive Material Design
The integration of computational modeling and experimental work is a powerful paradigm for accelerating the design and discovery of new materials. mit.edu In the context of this compound, theoretical approaches can provide valuable insights into its chemical reactivity, polymerization behavior, and the properties of the resulting materials. mit.edu
Future research will focus on developing accurate computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations, to predict the properties of this compound-based polymers and composites. mit.edu These models can be used to screen potential chemical modifications and processing conditions, thereby guiding experimental efforts and reducing the need for time-consuming and costly trial-and-error approaches.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(4-hydroxyphenoxy)phthalonitrile derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-nitrophthalonitrile reacts with 4-hydroxybenzaldehyde derivatives in the presence of K₂CO₃ in DMF under reflux for 24 hours . Purification involves column chromatography (silica gel, chloroform mobile phase) and slow evaporation crystallization. Ambient oxidation of the aldehyde group to a carboxyl group occurs spontaneously during crystallization in air, forming 4-(4-carboxylphenoxy)phthalonitrile .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer :
- FT-IR : Key peaks include C≡N (2231–2239 cm⁻¹), C=O (1673–1691 cm⁻¹), and O–H (3400–2552 cm⁻¹ for carboxyl groups) .
- ¹H/¹³C NMR : For 4-(4-carboxylphenoxy)phthalonitrile, ¹H NMR shows δ 8.15 (d, 1H, aromatic) and δ 7.93 (s, 1H, carboxyl), while ¹³C NMR confirms carboxyl at δ 167.25 .
- X-ray diffraction : Unit cell parameters (e.g., a = 6.3591 Å, α = 88.434°) and hydrogen-bonding networks (O–H∙∙∙O, C–H∙∙∙N) validate crystal structures .
Advanced Research Questions
Q. What drives the spontaneous oxidation of 4-(4-formylphenoxy)phthalonitrile to its carboxyl derivative during crystallization?
- Methodological Answer : The aldehyde group oxidizes to carboxyl under ambient air due to electron-withdrawing effects of adjacent substituents (e.g., nitrile groups), which stabilize the transition state. DFT calculations (B3LYP/6-311++G(d,p)) show the carboxyl form (compound 2) has lower total energy (−1426.8 a.u.) than the aldehyde form (compound 1, −1425.3 a.u.), confirming thermodynamic stability .
Q. How do intermolecular interactions influence the crystal packing and stability of 4-(4-carboxylphenoxy)phthalonitrile?
- Methodological Answer : X-ray data reveal O–H∙∙∙O hydrogen bonds (1.82 Å, 171°), C–H∙∙∙N (2.63 Å), and π–π stacking (Cg∙∙∙Cg = 3.7 Å). These interactions form R(8) dimers and 1D chains along the [-110] direction, enhancing thermal stability . Computational models (DFT) corroborate experimental bond lengths and angles within 0.02 Å deviation .
Q. What strategies mitigate unintended oxidation during synthesis or storage of aldehyde-substituted phthalonitriles?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) during crystallization to prevent O₂ exposure .
- Introduce steric hindrance (e.g., bulky substituents) near the aldehyde group to slow oxidation kinetics .
- Monitor reaction progress with real-time FT-IR to detect premature oxidation .
Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer : Scale theoretical harmonic vibrations (e.g., by 0.9608 for B3LYP/6-311++G(d,p)) to align with experimental FT-IR frequencies. For NMR, apply gauge-including atomic orbital (GIAO) methods to calculate chemical shifts, ensuring solvent effects (e.g., CDCl₃) are modeled .
Applications in Materials Science
Q. What role do phthalonitrile derivatives play in high-performance polymers?
- Methodological Answer : Thermosetting resins derived from this compound exhibit exceptional thermal stability (5% weight loss at 442–446°C, char yield >72% at 800°C) due to crosslinked isoindoline and triazine networks. Self-promoted curing via amino groups (e.g., 3,5-diaminobenzoyl) eliminates the need for external catalysts .
Q. How can substituent engineering modulate phthalonitrile reactivity for targeted applications?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance oxidative stability, while electron-donating groups (e.g., –OCH₃) improve solubility for processing. Computational screening (e.g., HOMO-LUMO gaps, NBO analysis) predicts substituent effects on polymerization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
